molecular formula C9H13NO2 B13185422 [1-(Aminomethyl)cyclopropyl](furan-3-yl)methanol

[1-(Aminomethyl)cyclopropyl](furan-3-yl)methanol

Cat. No.: B13185422
M. Wt: 167.20 g/mol
InChI Key: FUFRJWMLGUYYSM-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropylmethanol is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a furan ring via a methanol group. It is primarily used for research purposes and has various applications in scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the reaction of cyclopropylamine with furan-3-carboxaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product .

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)cyclopropylmethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(Aminomethyl)cyclopropylmethanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with various biomolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Aminomethyl)cyclopropylmethanol
  • 1-(Aminomethyl)cyclopropylmethanol
  • 1-(Aminomethyl)cyclopropylmethanol

Uniqueness

1-(Aminomethyl)cyclopropylmethanol is unique due to its specific structural features, such as the combination of a cyclopropyl group with a furan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

[1-(aminomethyl)cyclopropyl]-(furan-3-yl)methanol

InChI

InChI=1S/C9H13NO2/c10-6-9(2-3-9)8(11)7-1-4-12-5-7/h1,4-5,8,11H,2-3,6,10H2

InChI Key

FUFRJWMLGUYYSM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C(C2=COC=C2)O

Origin of Product

United States

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